molecular formula C15H33O3P B167766 Tripentyl phosphite CAS No. 1990-22-3

Tripentyl phosphite

Cat. No.: B167766
CAS No.: 1990-22-3
M. Wt: 292.39 g/mol
InChI Key: CVWUIWZKLYGDNJ-UHFFFAOYSA-N
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Description

Contextualization of Tripentyl Phosphite (B83602) as a Trivalent Phosphorus Compound

Tripentyl phosphite is classified as a trivalent phosphorus compound, meaning the phosphorus atom is in the +3 oxidation state. This is a defining characteristic of phosphite esters, which are derivatives of phosphorous acid. The phosphorus center in these compounds possesses a lone pair of electrons, which makes them effective nucleophiles and Lewis bases. This electronic feature is the source of much of their reactivity, allowing them to participate in reactions such as the Michaelis-Arbuzov reaction to form phosphonates, and to act as ligands for transition metals in catalysis. srinichem.comchemeurope.comwikipedia.org

The reactivity of trivalent phosphorus compounds is a subject of ongoing academic inquiry, particularly in understanding their roles in anoxic environments where they are more stable. nih.govmit.edu While many trivalent phosphorus compounds are readily oxidized to the pentavalent state, this reactivity is also harnessed in synthetic chemistry, where they can serve as reducing agents. chemeurope.com For instance, triethyl phosphite is known to reduce certain hydroperoxides to alcohols. chemeurope.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1990-22-3
Synonyms Triamyl phosphite, Phosphorous acid, tripentyl ester
Molecular Formula C₁₅H₃₃O₃P

Data sourced from chem960.comappchemical.comappchemical.comchemicalbook.com

Classification and Structural Features of Trialkyl Phosphite Esters in Academic Inquiry

Trialkyl phosphites are a class of organophosphorus compounds with the general formula P(OR)₃, where 'R' is an alkyl group. wikipedia.org this compound, with its three pentyl groups, is a representative member of this class. The central phosphorus(III) atom is bonded to three alkoxy groups, resulting in a pyramidal molecular geometry. This structure is a direct consequence of the sp³ hybridization of the phosphorus atom, with the non-bonding lone pair of electrons occupying one of the tetrahedral vertices.

The nature of the alkyl groups (the 'R' in P(OR)₃) can influence the steric and electronic properties of the phosphite ester. Longer or bulkier alkyl chains, for example, can create steric hindrance around the phosphorus atom, potentially affecting its reaction rates and the stability of its metal complexes.

These compounds are typically prepared through the reaction of phosphorus trichloride (B1173362) with an appropriate alcohol in the presence of a base to neutralize the HCl byproduct. wikipedia.org Trialkyl phosphites are versatile reagents in organic synthesis and serve as important ligands in organometallic chemistry, where they are used in industrial processes like hydroformylation and hydrocyanation. wikipedia.org

Table 2: Comparison of Selected Trialkyl and Triaryl Phosphites

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Physical State at 25°C
Trimethyl Phosphite C₃H₉O₃P 124.08 111-112 Colorless Liquid
Triethyl Phosphite C₆H₁₅O₃P 166.16 156 Colorless Liquid
Triphenyl Phosphite C₁₈H₁₅O₃P 310.28 360 Colorless to Pale Yellow Liquid

Data sourced from chemicalbook.comnih.govnih.govchemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tripentyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H33O3P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUIWZKLYGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(OCCCCC)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546979
Record name Tripentyl phosphite
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Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-22-3
Record name Phosphorous acid, tripentyl ester
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Record name Tripentyl phosphite
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Record name Phosphorous acid, tripentyl ester
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Synthetic Methodologies and Preparative Routes for Tripentyl Phosphite

Direct Esterification Approaches via Phosphorus Trichloride (B1173362) and Pentanols

The most prevalent and straightforward synthesis of tripentyl phosphite (B83602) involves the reaction of phosphorus trichloride with three equivalents of a pentanol (B124592) isomer. This reaction is a classic example of esterification in organophosphorus chemistry.

The synthesis of trialkyl phosphites from phosphorus trichloride and alcohols is a well-documented process. wikipedia.orgwikipedia.org The fundamental stoichiometry of this reaction requires a 1:3 molar ratio of phosphorus trichloride to pentanol to yield tripentyl phosphite and hydrogen chloride (HCl) as a byproduct. wikipedia.org

PCl₃ + 3 C₅H₁₁OH → P(OC₅H₁₁)₃ + 3 HCl

The reaction is typically conducted in an inert solvent to manage the reaction temperature and ensure efficient mixing. The specific isomer of pentanol used (e.g., n-pentanol, isopentanol) will dictate the final structure of the this compound. Due to the exothermic nature of the reaction and the evolution of HCl gas, the initial stages are often carried out at reduced temperatures. acs.org Subsequently, the reaction mixture may be heated to ensure the reaction proceeds to completion. semanticscholar.org

Table 1: Stoichiometric Ratios for Direct Esterification

Reactant Molar Ratio Function
Phosphorus Trichloride (PCl₃) 1 Phosphorus source
Pentanol (C₅H₁₁OH) 3 Alkoxy group source
Inert Solvent Varies Reaction medium

A critical aspect of this synthesis is the management of the hydrogen chloride byproduct. If left in the reaction mixture, the acidic HCl can catalyze undesirable side reactions, such as the rearrangement of the phosphite ester. nih.gov To neutralize the HCl as it forms and drive the equilibrium towards the product, a base is commonly employed. wikipedia.orgwikipedia.org

Tertiary amines, such as pyridine (B92270) or triethylamine, are frequently used as acid scavengers. nih.gov These bases react with HCl to form a salt, which can often be removed by filtration. orgsyn.org The inclusion of a base in at least a 3:1 molar ratio to phosphorus trichloride is essential for achieving high yields of the desired this compound. wikipedia.org

Table 2: Common Bases Used in this compound Synthesis

Base Function Byproduct
Pyridine HCl Scavenger Pyridinium chloride
Triethylamine HCl Scavenger Triethylammonium chloride

Transesterification as a Pathway for this compound Formation

An alternative synthetic route to this compound is through transesterification. This method involves reacting a more readily available trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with pentanol. wikipedia.org

Transesterification is an equilibrium-controlled process. wikipedia.org To favor the formation of this compound, the equilibrium must be shifted to the product side. A common and effective strategy is to remove the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture via distillation as it is formed. wikipedia.org This removal drives the reaction forward in accordance with Le Chatelier's principle.

The reaction is typically catalyzed by a basic catalyst, such as sodium methoxide. The use of an excess of the higher-boiling alcohol, in this case, pentanol, can also help to shift the equilibrium towards the desired product. mdpi.com

Table 3: Strategies for Equilibrium Control in Transesterification

Strategy Principle
Removal of Byproduct Distillation of the more volatile alcohol shifts the equilibrium towards the products.
Use of Excess Reagent A stoichiometric excess of pentanol favors the formation of this compound.

Chemical Reactivity and Mechanistic Investigations of Tripentyl Phosphite

Nucleophilic Character and Electrophilic Activation of the Phosphorus Center in Tripentyl Phosphite (B83602)

Trialkyl phosphites, including tripentyl phosphite, are recognized as strong nucleophiles due to the presence of a lone pair of electrons on the phosphorus atom rsc.orglibretexts.org. This inherent electron richness allows the phosphorus to readily donate its electron pair to electron-deficient centers, initiating a variety of reactions dtic.mil. The nucleophilicity of phosphorus is generally greater than that of nitrogen, largely attributed to its larger atomic size and increased polarizability rsc.org.

In many reactions, the nucleophilic attack by the phosphite is the rate-determining step researchgate.net. While phosphites exhibit strong nucleophilic character, their basicity is typically lower than that of analogous phosphines. This difference arises because the electron-withdrawing oxygen atoms in the alkoxy groups cause the lone pair on phosphorus to adopt more s-character, thereby reducing its basicity wikipedia.org. However, there are also perspectives suggesting that the oxygen's lone pairs can contribute to electron release to the phosphorus, influencing its nucleophilicity wikipedia.org.

While the phosphorus center in this compound (P(III)) acts as a nucleophile, subsequent reaction intermediates, such as phosphonium (B103445) cations (P(V)), can exhibit electrophilic properties. The reactivity of these phosphonium cations stems from a low-lying σ* orbital that is oriented opposite to an electron-withdrawing group ingentaconnect.com. This electrophilic character of the phosphorus in intermediates is crucial for the subsequent steps in multi-step reactions, such as the Michaelis-Arbuzov rearrangement.

Michaelis-Arbuzov Rearrangement Involving this compound

The Michaelis-Arbuzov rearrangement is a fundamental reaction in organophosphorus chemistry, extensively utilized for the synthesis of phosphonate (B1237965) esters. This reaction commences with the nucleophilic attack of the trialkyl phosphite on an alkyl halide ucalgary.cabeilstein-journals.org.

Formation of Pentylphosphonates and Alkyl Halide By-products

In the Michaelis-Arbuzov rearrangement, this compound reacts with an alkyl halide to form a pentylphosphonate ucalgary.cabeilstein-journals.org. The general reaction involves the initial formation of a phosphonium intermediate, followed by a dealkylation step. During dealkylation, a halide ion attacks one of the alkyl (pentyl) groups attached to the oxygen atoms of the phosphonium intermediate, leading to the cleavage of an O-alkyl bond and the formation of an alkyl halide as a by-product rsc.orgucalgary.ca. For n-alkyl phosphites that are larger than methyl, such as this compound, the Michaelis-Arbuzov reaction typically proceeds to yield the normal Arbuzov product in near-quantitative yields google.com.

Kinetic and Thermodynamic Aspects of Phosphonium Intermediate Formation

The initial step of the Michaelis-Arbuzov rearrangement is the formation of a phosphonium ion intermediate ucalgary.cagoogle.com. Kinetic studies of related reactions, such as the Perkow-Arbuzov reaction, indicate that the nucleophilic attack of the phosphite is often the rate-controlling step researchgate.net. This attack leads to a common intermediate, often described as a betaine (B1666868) or phosphonium salt, which then undergoes further rearrangement researchgate.net. The formation of this common intermediate is supported by kinetic data, including reaction rate constants and activation enthalpy and entropy measurements, demonstrating a consistent mechanistic pathway for the initial nucleophilic addition researchgate.net.

Perkow Reaction Dynamics with this compound and Halocarbonyls

The Perkow reaction represents another significant pathway for trialkyl phosphites when reacted with α-halocarbonyl compounds, particularly α-haloketones researchgate.net. Unlike the Arbuzov reaction, which typically yields phosphonates, the Perkow reaction produces vinyl phosphates researchgate.net.

This reaction often occurs in competition or parallel with the Arbuzov reaction, with the ratio of vinyl phosphate (B84403) to β-keto phosphonate products being influenced by reaction conditions and the nature of the substituents on the reactants researchgate.net. For instance, in reactions involving α-haloacetophenones and trialkyl phosphites, the nucleophilic attack of the phosphite is the rate-controlling step for both Perkow and Arbuzov pathways. This suggests a common initial intermediate, a betaine, formed by the attack of the phosphite at the carbonyl carbon of the α-halocarbonyl compound researchgate.net. The subsequent rearrangement from this common intermediate dictates whether the Perkow (vinyl phosphate) or Arbuzov (β-keto phosphonate) product predominates researchgate.net.

Alkylation Reactions Mediated by this compound as a Reagent

Beyond its role in the Michaelis-Arbuzov and Perkow reactions, this compound can also mediate other alkylation processes, leveraging its ability to form reactive intermediates or donate alkyl groups.

N-Alkylation of Primary and Secondary Amines utilizing this compound

This compound, along with other alkyl esters of phosphorous acid, has been demonstrated as an effective reagent for the N-alkylation of primary and secondary amines. This process involves heating a mixture of the amine and the alkyl phosphite, often under reflux conditions, to facilitate the reaction.

The N-alkylation reaction can yield N-alkylated amines, including tertiary amines, with reported yields ranging from good to excellent (e.g., 70-100% for tertiary amines). A notable advantage of this method is that the resulting N-alkylated products are often lighter in color compared to those obtained using trialkyl phosphates as alkylating agents. To optimize yields, it is often beneficial to gradually add the alkyl phosphite to the amine while maintaining the reaction mixture under reflux. This method provides a practical approach for introducing alkyl groups onto nitrogen centers in amines.

Table 1: N-Alkylation of Amines with Alkyl Phosphites

Amine TypePhosphite TypeReaction ConditionsTypical Yields of N-Alkylated AminesNotes
Primary/SecondaryAlkyl ester of phosphorous acid (e.g., this compound)Heating under reflux, gradual addition of phosphite70-100% (for tertiary amines)Products often lighter in color than those from trialkyl phosphates

Chemo- and Regioselectivity in Amine Functionalization Reactions

The chemical reactivity of phosphites, including this compound, often involves their nucleophilic character. In the context of amine functionalization, phosphites can participate in reactions that lead to the formation of new carbon-nitrogen or phosphorus-nitrogen bonds. While general principles of chemoselectivity and regioselectivity apply broadly in amine functionalization reactions, specific detailed research findings focusing solely on this compound's precise chemo- and regioselectivity in these transformations are not extensively documented in readily available literature.

Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group over others present in a molecule. researchgate.netpcc.eu Regioselectivity, on the other hand, describes the preferential formation of one constitutional isomer over another, dictating the specific site of reaction within a molecule. researchgate.netgoogle.com

Phosphites, as nucleophiles, can react with various electrophilic amine derivatives or precursors. For instance, trialkyl phosphites have been reported to react with aromatic amines under oxidative conditions to yield α-aminophosphonates and phosphoramides. nih.gov Such reactions highlight the potential for phosphites to be involved in the functionalization of amines, where controlling the site of phosphorus incorporation (regioselectivity) or the preference for amine reaction over other functional groups (chemoselectivity) would be critical. However, specific data tables or detailed research findings illustrating the unique chemo- or regioselective profiles of this compound in these reactions are not available in the provided search results.

Redox Chemistry of this compound

This compound, like other phosphite esters, exhibits characteristic redox properties due to the phosphorus atom being in the +3 oxidation state. This allows it to undergo oxidation to the +5 oxidation state (phosphate) and to act as a reducing agent in various organic transformations. wikipedia.orgorganic-chemistry.org

Oxidative Conversion to Tripentyl Phosphate

The oxidation of phosphite esters to phosphate esters is a fundamental transformation in phosphorus chemistry. This compound (P(OC₅H₁₁)₃) can be oxidized to tripentyl phosphate (OP(OC₅H₁₁)₃). This conversion involves the addition of an oxygen atom to the phosphorus center, changing its oxidation state from +3 to +5. wikipedia.org

The oxidation can be achieved using various oxidizing agents, such as oxygen-containing gases (e.g., air, pure oxygen), peroxides, hydroperoxides, or nitrogen oxides. The reaction is generally represented as:

P(OR)₃ + [O] → OP(OR)₃ wikipedia.org

For this compound, this translates to:

P(OC₅H₁₁)₃ + [O] → OP(OC₅H₁₁)₃

The conversion can be complete, with factors like the presence of catalysts influencing the reaction rate. For example, some phosphite oxidations can be accelerated by metal oxide catalysts. While the general mechanism involves the direct transfer of an oxygen atom to the phosphorus, specific detailed mechanistic investigations focusing solely on the oxidative conversion of this compound to tripentyl phosphate are not detailed in the provided literature. However, it is understood to follow the general reactivity patterns of tertiary phosphites.

Role as a Reducing Agent in Select Organic Transformations

Phosphite esters, including this compound, can serve as reducing agents in various organic transformations. This reducing capability stems from the ability of the phosphorus(III) center to be oxidized to phosphorus(V), effectively donating electrons to another species. wikipedia.orgorganic-chemistry.org

While specific examples of this compound as a reducing agent are not extensively detailed, the broader class of phosphite esters, particularly trialkyl and triaryl phosphites (e.g., triphenyl phosphite, triethyl phosphite), are known to facilitate several reductions:

Deoxygenation Reactions : Phosphites can deoxygenate various functional groups. For instance, triphenyl phosphite has been used for the deoxygenation of sulfoxides to sulfides and aliphatic epoxides to alkenes. organic-chemistry.org In these reactions, the phosphite is oxidized to the corresponding phosphate.

Reduction of Hydroperoxides : Triethyl phosphite has been reported to reduce hydroperoxides to alcohols, with the phosphite being converted to a phosphate ester in the process. wikipedia.org This type of reaction is utilized in certain synthetic pathways.

Staudinger Reaction : Although primarily associated with triphenylphosphine, phosphites can conceptually participate in similar oxygen transfer reactions. The Staudinger reaction, for example, involves the reduction of azides to amines, typically using triphenylphosphine, where the phosphine (B1218219) is oxidized to a phosphine oxide. Analogous reactivity might be observed with phosphites in specific contexts.

Other Reductions : Phosphites can act as ligands in metal-catalyzed reactions, where the metal complex, in turn, facilitates reductions. organic-chemistry.org

The reducing power of phosphites is often exploited in reactions where a mild, selective oxygen acceptor is required. The driving force for these reductions is the formation of the strong phosphorus-oxygen double bond in the resulting phosphate.

Table 1: Key Chemical Properties and Redox States of this compound and Tripentyl Phosphate

Compound NameMolecular FormulaPubChem CIDOxidation State of PhosphorusRole in Redox Chemistry
This compoundC₁₅H₃₃O₃P13696994+3Reducing Agent
Tripentyl phosphateC₁₅H₃₃O₄P75665+5Oxidized Product

Table 2: General Examples of Phosphite-Mediated Reductions

Substrate TypeProduct TypePhosphite RoleCorresponding Phosphate ProductReference
SulfoxidesSulfidesReducing AgentPhosphate organic-chemistry.org
EpoxidesAlkenesReducing AgentPhosphate
HydroperoxidesAlcoholsReducing AgentPhosphate wikipedia.org

Catalytic and Ligand Applications of Tripentyl Phosphite in Chemical Synthesis

Tripentyl Phosphite (B83602) as a Ligand in Coordination Chemistry

Phosphite ligands, with the general formula P(OR)₃, are widely employed in coordination chemistry due to their ability to act as neutral two-electron donors, binding to transition metals through their lone pairs. Tripentyl phosphite, as a trialkyl phosphite, falls within this class of ligands.

Formation of Transition Metal-Tripentyl Phosphite Complexes

This compound can form coordination complexes with various transition metal ions. The synthesis of phosphite esters, including this compound, typically involves treating phosphorus trichloride (B1173362) with an alcohol in the presence of a base, which yields the C₃-symmetric trialkyl derivatives. This general synthetic route allows for the incorporation of the pentyl groups, leading to the formation of this compound.

Transition metals, such as nickel (Ni), palladium (Pd), ruthenium (Ru), and osmium (Os), are known to form complexes with phosphite ligands. For instance, triphenyl phosphite is known to form zero-valent complexes of the type M[P(OC₆H₅)₃]₄ where M can be Ni, Pd, or Pt, often prepared by displacing dienes from metal precursors. Similarly, triethyl phosphite forms stable complexes with copper(I) iodide and is used as a ligand in organometallic chemistry. While specific examples of isolated transition metal-tripentyl phosphite complexes are not extensively detailed in general literature, its classification as a trialkyl phosphite suggests its capability to form analogous complexes with these metals, which are crucial for catalytic applications.

Electronic and Steric Properties of the this compound Ligand in Catalysis

The electronic and steric properties of phosphite ligands are critical in tuning the reactivity and selectivity of metal complexes in catalysis. Phosphites are characterized as soft σ-donating ligands that also possess π-acceptor capabilities through their empty phosphorus 3d orbitals or σ* orbitals, allowing for back-bonding with metal t₂g orbitals. This dual electronic nature enables them to stabilize transition metals in low oxidation states, which is often essential for catalytic cycles.

Homogeneous Catalysis Utilizing this compound Ligands

This compound, as a representative trialkyl phosphite, is relevant in various homogeneous catalytic processes, particularly those involving nickel and palladium.

Applications in Hydrocyanation Reactions

Hydrocyanation, the addition of hydrogen cyanide (HCN) to unsaturated carbon-carbon bonds to form nitriles, is a significant industrial process, notably in the production of adiponitrile (B1665535) (a precursor to nylon 6,6) from 1,3-butadiene. Nickel complexes, often featuring phosphite ligands, are the most common catalysts for this transformation.

Phosphite ligands, including monodentate phosphites, have been widely utilized in nickel-catalyzed hydrocyanation. They are crucial for achieving high catalytic activity and improving selectivity, for instance, in favoring the linear 3-pentenenitrile (B94367) (3PN) over the branched 2-methyl-3-butenenitrile (B95465) (2M3BN) during butadiene hydrocyanation. The DuPont process, which forms adiponitrile, relies on nickel-phosphite catalysts. Lewis acids, such as triphenylboron, can further enhance reaction rates and enable lower operating temperatures. The bulkiness of phosphite ligands can also impede the formation of unreactive Ni(0)(CN)ₓ complexes, which can deactivate the catalyst due to excess HCN.

While specific detailed research findings focusing solely on this compound in hydrocyanation are limited in the provided information, its role as a trialkyl phosphite places it within the class of ligands known to be effective in these nickel-catalyzed systems. The general effectiveness of mono-dentate phosphites in industrial hydrocyanation suggests that this compound would contribute to the catalytic performance in similar ways, influencing regioselectivity and catalyst stability.

Table 1: Key Nitriles in Butadiene Hydrocyanation

Compound NameMolecular FormulaPubChem CIDPrimary Role in Hydrocyanation
1,3-ButadieneC₄H₆7845Starting material
Hydrogen CyanideHCN768Reagent
3-Pentenenitrile (3PN)C₅H₇N5324707Desired linear product
2-Methyl-3-butenenitrile (2M3BN)C₅H₇N27909Branched byproduct, isomerized to 3PN
AdiponitrileC₆H₈N₂8128Final product (precursor to nylon)

Note: In a digital format, this table could be interactive, allowing users to sort by columns or click on compounds for more details.

Roles in Cross-Coupling Methodologies

Phosphite ligands are broadly utilized in transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Palladium and nickel catalysts are particularly prominent in these reactions, and phosphine (B1218219) and phosphite ligands are employed to control their reactivity and selectivity.

In C-P cross-coupling reactions, sometimes referred to as the Tavs reaction, trialkyl phosphites can be used with nickel(II) precatalysts like NiCl₂ for the phosphonylation of aryl bromide substrates. The reaction often requires high temperatures (e.g., in excess of 160 °C) and involves the addition of the trialkyl phosphite to the substrate. Similarly, palladium-catalyzed P-C coupling reactions, such as the Hirao reaction, can utilize various P-ligands with precursors like Pd(OAc)₂.

The electronic and steric properties of phosphite ligands are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. Electron-rich and bulky phosphine ligands are highly effective in cross-coupling reactions, facilitating these processes. While phosphites are generally less electron-donating than trialkylphosphines, their π-acceptor character can be beneficial. This compound, as a trialkyl phosphite, would contribute to the steric and electronic environment around the metal center, influencing the efficiency and selectivity of these cross-coupling transformations.

This compound as a Catalyst or Additive in Polymerization Processes

Phosphite compounds, including trialkyl phosphites, can serve as additives or, in some cases, catalysts in polymerization processes, influencing the properties of the resulting polymers.

For instance, a process for producing polysuccinimide, a precursor to polyaspartic acid, involves the polycondensation of monomers like aspartic acid or maleamic acid in the presence of specific phosphorous acid compounds. Triphenyl phosphite and tributyl phosphite are cited as preferred examples of such compounds that act as catalysts or additives, leading to polysuccinimide with increased molecular weight and reduced residual monomer content. This suggests a catalytic or co-catalytic role in the polycondensation.

Furthermore, this compound itself has been mentioned as an example of a P(OR)₃ compound used in the preparation of phosphite stabilizers for various polymers, including halogen-bearing polymers like PVC. In this context, phosphites are incorporated into the polymer system to impart stability, often by converting to phosphate (B84403) esters. This role as a stabilizer demonstrates its function as an additive in polymerization processes, contributing to the material's integrity and performance rather than directly initiating or propagating the polymerization chain. Another example of phosphites as additives includes tris(5-norbornenyl-2-methyl)phosphite, which can delay metathesis polymerization.

Table 2: Polysuccinimide Precursors and Related Phosphite Additives

Monomer NameMolecular FormulaPubChem CIDAssociated Phosphite Additives/Catalysts (Examples)
Aspartic acidC₄H₇NO₄5960Triphenyl phosphite, Tributyl phosphite
Maleamic acidC₄H₅NO₃5280451

Polycondensation Reactions for Polysuccinimide Production

This compound is employed as a specific phosphorous acid compound in the polycondensation reactions for producing polysuccinimide (PSI). PSI is a significant polymer formed through the thermal polycondensation of monomers such as aspartic acid, maleamic acid, or a reaction product of maleic acid and ammonia. This process typically involves the elimination of water nih.govwikipedia.org.

The presence of phosphorous acid compounds, including trialkyl phosphites like this compound, tributyl phosphite, trihexyl phosphite, and trioctyl phosphite, is crucial for efficiently producing polysuccinimide with desirable properties nih.govgoogle.com. These compounds act as catalysts, facilitating the polycondensation reaction. The reaction can be carried out either as a bulk polymerization or in the presence of a solvent, such as mesitylene (B46885) and sulfolane (B150427) nih.govgoogle.com. Typical reaction temperatures range from 100°C to 400°C, with preferred ranges between 150°C and 350°C. Reaction times can vary from 0.01 to 240 minutes, or longer in solvent-based reactions (1 minute to 100 hours) nih.govgoogle.com.

The amount of the phosphorous acid compound, including this compound, used in the reaction is critical for optimal results. It is generally applied in an amount of 0.001 to 500 parts by weight per 100 parts by weight of the monomer, with a preferred range of 0.01 to 50 parts by weight nih.govgoogle.com.

Influence on Polymer Molecular Weight and Reaction Efficiency

While specific comparative data tables for this compound's direct impact on molecular weight and reaction efficiency are not extensively detailed in the provided literature, it is categorized within a group of phosphites (e.g., triphenyl phosphite, tributyl phosphite) that have demonstrated superior performance. For instance, in an example using triphenyl phosphite, polysuccinimide with a weight average molecular weight of 75,000 was obtained google.com. In contrast, using phosphoric acid under similar conditions yielded polysuccinimide with a molecular weight of 25,000 google.com. This highlights the general effectiveness of phosphite catalysts in achieving higher molecular weights.

The efficiency of the polycondensation reaction is also enhanced by the presence of these phosphite compounds. If the concentration of the phosphorous acid compound is too low (less than 0.001 part), its effect on improving the rate of polycondensation is minimal. Conversely, exceeding a certain amount (e.g., 500 parts) does not lead to further improvements in reaction rate nih.govgoogle.com. This indicates an optimal range for catalyst concentration to maximize reaction efficiency. The process is described as providing polysuccinimide efficiently nih.govgoogle.com.

The ability of this compound to contribute to higher molecular weight polysuccinimide and improved reaction efficiency makes it a valuable compound in the synthesis of this versatile polymer, which finds applications as chelating agents, scale inhibitors, dispersants, and humectants nih.gov.

Advanced Research Perspectives and Computational Studies on Tripentyl Phosphite

Theoretical Elucidation of Reaction Mechanisms and Transition States Involving Tripentyl Phosphite (B83602)

Computational chemistry plays a crucial role in unraveling the intricate details of chemical reactions, including the identification of reaction mechanisms and the characterization of transition states. For phosphites, theoretical studies have provided significant insights into their reactivity.

One area of focus has been the deoxygenation reactions involving trivalent phosphorus compounds. For instance, Density Functional Theory (DFT) calculations have been employed to study the reaction of nitrosobenzene (B162901) with organic phosphorus(III) compounds, such as triphenyl phosphite. These studies indicate that the reaction proceeds through a transition state characterized by a high degree of charge separation on the reaction center, leading to substantial losses of activation entropy. uni.lu While this specific example uses triphenyl phosphite, the underlying principles of nucleophilic attack by the phosphorus atom and the formation of highly polar transition states are generally applicable to trialkyl phosphites like tripentyl phosphite.

Another well-studied reaction is the sulfurization of phosphines and phosphites. Computational calculations have confirmed that the reaction pathway involves an initial nucleophilic attack of the phosphorus atom at sulfur, leading to the formation of a phosphonium (B103445) ion intermediate. wikipedia.orgepa.gov This mechanistic understanding, derived from computational methods, highlights the fundamental reactivity of the phosphorus(III) center in phosphites.

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, also benefits from computational elucidation. This reaction typically involves an SN2 attack of the lone pair electrons on the phosphorus atom of the phosphite to an alkyl group, generating an unstable quasiphosphonium intermediate. fishersci.ca Computational methods have been instrumental in investigating variations and competing pathways, such as the Perkow reaction, which can occur with α-halocarbonyl compounds. fishersci.ca

Furthermore, the decomposition mechanisms of phosphate (B84403) esters, which are structurally related to phosphites (often being their oxidation products), have been explored using reactive force field (ReaxFF) molecular dynamics simulations. These studies identify C-O and P-O bond cleavage as primary decomposition pathways, with C-O bond dissociation often being the rate-determining step for alkyl phosphates. wikipedia.org Such insights into bond dissociation energies and reaction rates are critical for understanding the stability and reactivity of phosphite compounds.

Table 1: Illustrative Arrhenius Parameters for the Reaction of Nitrobenzene with Organic Phosphorus(III) Compounds (DFT Calculations)

Organic Phosphorus(III) CompoundActivation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)
Triphenyl Phosphite40.5 (DFT)1.0 x 10⁵ (DFT)
Note: Data for triphenyl phosphite illustrating computational insights into reaction kinetics. uni.lu

Application of Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure, molecular geometry, and properties of chemical compounds, including phosphites. DFT calculations provide a theoretical framework to understand the ground state electronic configurations, charge distributions, and frontier molecular orbitals, which are crucial for predicting reactivity.

For phosphite ligands and their complexes, DFT calculations have been applied to understand their electronic structures. These studies can reveal how variations in alkyl chain length influence the electronic properties and stability of complexes. For instance, the optimization of molecular geometry using DFT methods (e.g., B3LYP functional with various basis sets) can provide detailed information about the size, shape, charge density distribution, and sites of chemical reactivity. While specific DFT analyses solely on the molecular and electronic structure of this compound are not widely published, the general application of DFT to trialkyl phosphites allows for the prediction of its conformational preferences, bond lengths, angles, and charge distribution, which are fundamental to understanding its chemical behavior. The presence of long pentyl groups in molecules can influence their conformational landscape, a factor that can be explored through computational methods.

In Silico Modeling of Ligand-Metal Interactions and Catalytic Cycles involving this compound

In silico modeling, encompassing techniques like molecular docking and DFT calculations, is invaluable for studying the interactions between ligands and metal centers, as well as for elucidating catalytic cycles. Phosphites, including this compound, are known to act as ligands in various metal complexes, particularly in transition metal catalysis.

DFT exploration of metal ion-ligand binding has shown that phosphite ligands can exhibit strong interactions with metal ions such as Cu²⁺ and Fe³⁺. These studies evaluate electrostatic forces and total energies of interaction, providing insights into the binding strength and selectivity of phosphite ligands towards different metal centers. The computational analysis of such interactions is critical for the rational design of chelating agents and catalysts.

Emerging Applications and Design of Novel Pentyl Phosphite Derivatives for Specific Research Challenges

The field of computational chemistry facilitates the rational design of novel compounds with tailored properties for specific applications. For phosphites, this includes the development of new derivatives and the exploration of their emerging uses.

This compound itself is known as a starting material in the preparation of phenol-free phosphite stabilizers, which are utilized in the stabilization of PVC. This application, while established, underscores the industrial relevance of phosphites. Beyond this, the broader class of organophosphate esters (OPEs), which includes phosphites as their oxidation products, are increasingly recognized as flame retardants and plasticizers. While this highlights their widespread use, the focus of advanced research is often on understanding their environmental fate and designing safer alternatives.

From a synthetic perspective, trialkyl phosphites, including pentyl phosphites, serve as key reagents in the synthesis of various derivatives. For instance, trialkyl phosphites have been employed in the synthesis of phosphoramidates, which have shown promising anticancer activity. The ability to computationally design and predict the properties of such derivatives, before their synthesis, represents a significant research challenge and opportunity. Computational techniques are also applied in the design of compounds for biological applications, such as protein tyrosine phosphatase inhibitors, where the length of alkyl chains, including pentyl groups, has been shown to influence inhibitory activity. This indicates a potential avenue for designing novel pentyl phosphite derivatives with specific biological or material science applications by leveraging computational insights into structure-activity relationships.

The ongoing development of computational methodologies, such as those for efficient infrared spectroscopy and the analysis of molecular conformations, further supports the design and characterization of novel phosphite derivatives. These tools enable researchers to predict and understand the physical and chemical properties of newly designed molecules, accelerating the discovery process for compounds with enhanced performance in various research challenges.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing tripentyl phosphite in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via esterification of phosphorus trichloride with pentanol under controlled conditions, using inert atmosphere to prevent oxidation . Characterization involves gas chromatography (GC) for purity assessment (≥95% as per industry standards) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P NMR) to confirm structural integrity and monitor reaction intermediates .

Q. How does this compound function as a ligand or catalyst in organometallic reactions?

  • Methodological Answer : Its phosphite group can coordinate with transition metals, stabilizing reactive intermediates. Researchers should design experiments using spectroscopic techniques (e.g., IR, 31^{31}P NMR) to track ligand-metal interactions and assess catalytic efficiency in reactions such as cross-coupling or hydrogenation .

Q. What analytical techniques are recommended for assessing the stability and degradation products of this compound under varying conditions?

  • Methodological Answer : Accelerated stability studies under thermal or hydrolytic stress, analyzed via GC-MS or HPLC, identify degradation pathways. For oxidative stability, electrochemical methods (e.g., cyclic voltammetry) quantify redox behavior .

Advanced Research Questions

Q. How can computational screening (e.g., DFT) predict this compound’s efficacy as an additive in high-voltage battery systems?

  • Methodological Answer : Density functional theory (DFT) calculates binding energies between this compound and electrode surfaces, predicting its ability to form stable cathode-electrolyte interphases (CEI). Experimental validation via electrochemical impedance spectroscopy (EIS) confirms computational predictions .

Q. What mechanistic insights explain this compound’s role in mitigating oxidative degradation in polymers or electrolytes?

  • Methodological Answer : Radical scavenging assays (e.g., using DPPH) combined with electron paramagnetic resonance (EPR) spectroscopy reveal its antioxidant mechanisms. Comparative studies with structurally similar phosphites (e.g., triphenyl phosphite) isolate steric/electronic effects .

Q. How can multivariate statistical analysis optimize experimental designs for studying this compound’s biological interactions (e.g., stress responses in plants)?

  • Methodological Answer : Multivariate approaches like MANOVA or canonical discriminant analysis evaluate dose-dependent effects on physiological parameters (e.g., photosynthetic activity, proline levels). Experimental designs should include negative controls and replicate trials to account for biological variability .

Q. What protocols determine EC50 values for this compound in inhibiting microbial or fungal growth?

  • Methodological Answer : Dose-response assays with serial dilutions (e.g., 0–500 µg/mL) are analyzed using logarithmic trendlines to calculate EC50. Phytophthora sensitivity studies provide a template for dose standardization and statistical validation via R or similar software .

Q. How does 31^{31}P NMR elucidate reaction pathways in this compound-mediated phosphorylation or hydrolysis?

  • Methodological Answer : Real-time 31^{31}P NMR tracks phosphite intermediates during reactions, identifying transient species (e.g., phosphonium ions). Quenching experiments at timed intervals validate proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.